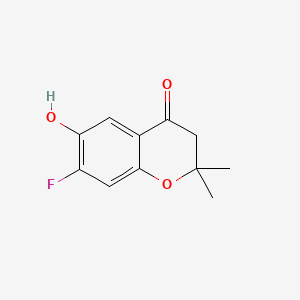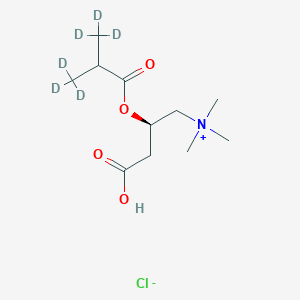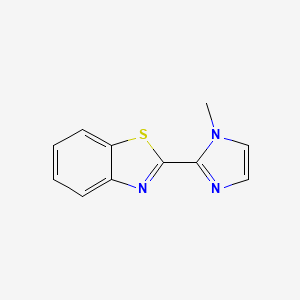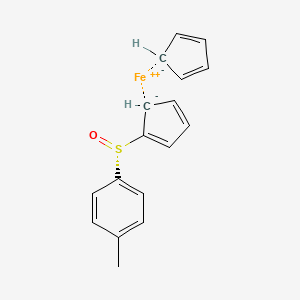
(S)-Ferrocenyl p-Tolyl Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ferrocenyl p-Tolyl Sulfoxide is an organometallic compound that features a ferrocene moiety attached to a p-tolyl sulfoxide group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ferrocenyl p-Tolyl Sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-Ferrocenyl p-Tolyl Sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfoxide sulfur.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
(S)-Ferrocenyl p-Tolyl Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biological systems due to its redox properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific chiral centers.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (S)-Ferrocenyl p-Tolyl Sulfoxide exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate to metal centers, influencing the stereochemistry of the resulting complexes. This coordination can affect various molecular targets and pathways, particularly in catalytic processes where the chiral environment is crucial for selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl p-Tolyl Sulfoxide
- ®-Ferrocenyl p-Tolyl Sulfoxide
- Ferrocenyl Methyl Sulfoxide
Uniqueness
(S)-Ferrocenyl p-Tolyl Sulfoxide stands out due to its combination of a ferrocene moiety and a chiral sulfoxide group. This unique structure provides both redox activity and chiral properties, making it highly valuable in asymmetric synthesis and catalysis. Compared to similar compounds, it offers a distinct balance of stability, reactivity, and selectivity.
Properties
Molecular Formula |
C17H16FeOS |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
InChI Key |
QAAXXGKGRWQHLR-FMOMHUKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


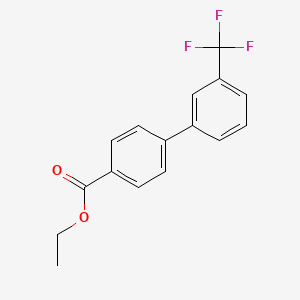
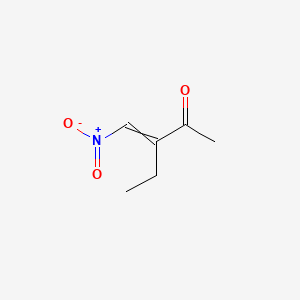
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
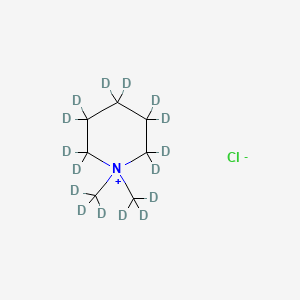

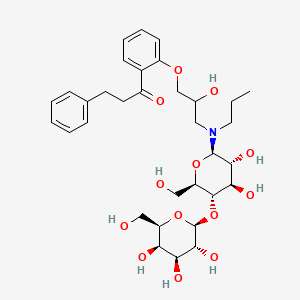

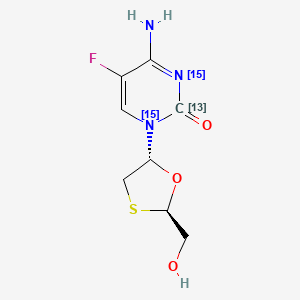
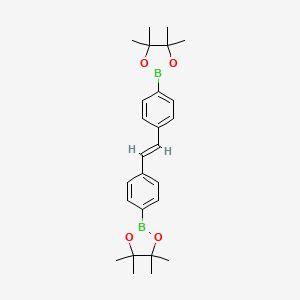
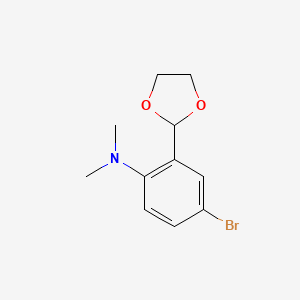
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
